Product packaging for B3PyMPM(Cat. No.:CAS No. 925425-96-3)

B3PyMPM

Cat. No.: B2992324
CAS No.: 925425-96-3
M. Wt: 554.657
InChI Key: XIVCFIYEIZBYMX-UHFFFAOYSA-N
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Description

Contextualization of B3PyMPM within Pyrimidine-Based Organic Semiconductor Research

This compound, or 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, is a significant compound within the research landscape of pyrimidine-based organic semiconductors. Pyrimidine (B1678525), an electron-deficient azaaromatic compound featuring two nitrogen atoms at the 1 and 3 positions, serves as a key building block in these materials. The presence of the C=N double bonds in the pyrimidine core contributes to its electron-accepting properties. researchgate.netspiedigitallibrary.org This electron-deficient character, compared to benzene (B151609) and pyridine (B92270), allows pyrimidine-based materials to exhibit favorable electron transport and injection properties. spiedigitallibrary.org

This compound is an isomer with a 2-methylpyrimidine (B1581581) core structure and four pyridine pendants. ossila.comossila.com Its electron-deficient nature positions it as a valuable material for electron transport layers (ETLs) and hole blocking layers (HBLs) in organic electronic devices, particularly OLEDs. ossila.commsesupplies.comchemicalbook.com The incorporation of pyrimidine derivatives in organic semiconductors has been explored for various applications, including phosphorescent emitters, fluorescent emitters, and bipolar host materials. researchgate.netspiedigitallibrary.org

Foundational Role of this compound in Charge Transport and Exciton (B1674681) Management within Optoelectronic Devices

This compound plays a foundational role in managing charge transport and excitons in optoelectronic devices, primarily due to its electronic structure and solid-state properties. As an electron-deficient material, it is effective as an electron-transporting and hole-blocking layer. ossila.commsesupplies.comchemicalbook.com

A key aspect of this compound's function in charge transport is its ability to form intermolecular and intramolecular hydrogen bonds. ossila.com These hydrogen bonds are believed to promote favorable film morphology, which in turn enhances charge mobility. ossila.com The anisotropy of this compound can induce ordered molecular orientation, further contributing to enhanced carrier mobility. msesupplies.com Molecular stacking induced by intermolecular C–H···N hydrogen bonds has been shown to lead to high carrier mobility in vacuum-deposited organic films. msesupplies.com

In terms of exciton management, this compound is utilized in various ways. Its electron-deficient nature allows it to be used as an exciplex-forming co-host material, particularly in thermally activated delayed fluorescent (TADF) devices, to create highly-efficient fluorescent OLEDs when paired with appropriate donor materials like TCTA. ossila.com Exciplexes are excited complexes formed between electron-donor and electron-acceptor materials. spiedigitallibrary.org By using wide-energy-gap materials for exciplex formation, highly efficient OLEDs can be developed. spiedigitallibrary.org this compound has been used as an acceptor material to form blue exciplex hosts with donor materials like mCP, enabling efficient triplet exciton confinement and supporting reverse intersystem crossing (RISC) for enhanced emission in phosphorescent OLEDs. mdpi.com Energy transfer from an exciplex formed with this compound to dopants has been shown to significantly enhance efficiency in OLEDs. frontiersin.org

This compound's electronic properties, such as its HOMO and LUMO energy levels and triplet energy, are crucial for its performance in devices. The reported HOMO levels are around 6.97 eV to 7.0 eV, and LUMO levels are around 3.53 eV to 3.5 eV. ossila.comnoctiluca.eu Its triplet energy is reported to be 2.75 eV or 3.08 eV. noctiluca.euviolet-oled.comrsc.org These energy levels are favorable for electron transport and hole blocking. noctiluca.eu The deeper HOMO level of this compound can also contribute to tighter exciton confinement. bilkent.edu.tr

Research findings highlight this compound's effectiveness in devices. For instance, a green phosphorescent OLED utilizing this compound achieved a low turn-on voltage of 2.5 V at 100 cd m⁻². spiedigitallibrary.org In inverted OLEDs, a device with a this compound homo-junction demonstrated a high maximum external quantum efficiency (EQE) of 20% and low injection and turn-on voltages. tandfonline.com this compound has also been explored as an electron transport layer in perovskite light-emitting diodes (PeLEDs), showing bright electroluminescence. bilkent.edu.tr

Here is a summary of some key properties of this compound:

PropertyValueSource
CAS Number925425-96-3 ossila.comnoctiluca.eu
Chemical FormulaC₃₇H₂₆N₆ ossila.comnoctiluca.eu
Molecular Weight554.64 g/mol ossila.comnoctiluca.eu
AppearanceWhite crystals/powder ossila.comnoctiluca.eu
Melting Point326 °C ossila.comnoctiluca.eu
Absorption λmax248 nm (in DCM or CH₂Cl₂) ossila.comnoctiluca.eulumtec.com.tw
HOMO6.97 eV - 7.0 eV ossila.commsesupplies.comnoctiluca.eu
LUMO3.53 eV - 3.5 eV (or 2.62 eV msesupplies.com) ossila.commsesupplies.comnoctiluca.eu
Triplet Energy2.75 eV or 3.08 eV (or 2.68 eV rsc.org) noctiluca.euviolet-oled.comrsc.org
Electron Mobility10⁻⁵ cm²/Vs at 298 K spiedigitallibrary.orgspiedigitallibrary.orgnoctiluca.eu
TGA (0.5% loss)>350 °C lumtec.com.twlumtec.com.tw

Note: Some property values may vary slightly between sources.

Research Trajectory and Future Perspectives on this compound Compound

The research trajectory for this compound demonstrates its established role as a high-performance material in organic electronics, particularly in OLEDs and PeLEDs. Initially recognized for its electron-transporting and hole-blocking capabilities stemming from its pyrimidine core, research has expanded to explore its utility in more complex device architectures and emission mechanisms. spiedigitallibrary.orgspiedigitallibrary.orgossila.commsesupplies.com

Early work focused on utilizing this compound as a standard ETL, demonstrating good electron injection properties and achieving low turn-on voltages in phosphorescent OLEDs. spiedigitallibrary.orgspiedigitallibrary.org Subsequently, its potential as an exciplex-forming co-host was realized, paving the way for its use in high-efficiency TADF and phosphorescent devices by facilitating energy transfer and exciton harvesting. ossila.commdpi.comfrontiersin.org Studies have also investigated the influence of molecular orientation and hydrogen bonding in this compound films on carrier mobility, providing insights into material design for improved charge transport. ossila.commsesupplies.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H26N6 B2992324 B3PyMPM CAS No. 925425-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-bis(3,5-dipyridin-3-ylphenyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H26N6/c1-25-42-36(34-16-30(26-6-2-10-38-21-26)14-31(17-34)27-7-3-11-39-22-27)20-37(43-25)35-18-32(28-8-4-12-40-23-28)15-33(19-35)29-9-5-13-41-24-29/h2-24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVCFIYEIZBYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C5=CC(=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Structural Engineering of B3pympm

Chemical Synthesis Pathways for B3PyMPM and Related Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives, including this compound, typically involves the construction of the pyrimidine ring followed by the introduction of specific substituents. General methods for synthesizing the pyrimidine nucleus often involve the condensation of a three-carbon fragment (such as a 1,3-dicarbonyl compound or equivalent) with a nitrogen-containing species like an amidine, urea, thiourea, or guanidine. researchgate.netbu.edu.eg

While a specific step-by-step synthesis for this compound was not fully detailed in the available information, its structure suggests synthetic routes common to substituted pyrimidines. The core 2-methylpyrimidine (B1581581) structure would likely be formed first, potentially through reactions involving a compound like acetylacetone (B45752) or a related 1,3-dicarbonyl equivalent and a nitrogen source, followed by functionalization at the 4 and 6 positions. researchgate.netbu.edu.eg The complex 3,5-di(pyridin-3-yl)phenyl substituents would then be coupled to the pyrimidine core. Cross-coupling reactions, such as Suzuki coupling, are commonly employed for attaching aryl and heteroaryl groups to halogenated aromatic or heteroaromatic cores and are plausible methods for introducing the bulky phenyl-pyridyl substituents at the 4 and 6 positions of the pyrimidine ring. researchgate.net

Synthesis of related pyrimidine derivatives has been reported using various approaches, including reactions of ethyl cyanoacetate, acetyl acetone, enaminonitriles, and aryl halides with appropriate reagents. researchgate.netbu.edu.eg These methods highlight the versatility of pyrimidine synthesis, allowing for the incorporation of diverse functional groups at different positions of the core ring.

Advanced Synthetic Strategies for Purity and Yield Optimization in this compound Production

Achieving high purity and yield is paramount for organic semiconductor materials like this compound, as impurities can significantly degrade device performance and stability. Advanced synthetic strategies focus on optimizing reaction conditions, utilizing efficient catalysts, and employing sophisticated purification techniques.

For this compound, high purity, often exceeding 99.0% as verified by HPLC, is achieved through meticulous sublimation. noctiluca.eumsesupplies.com Sublimation is a powerful purification technique for solid organic compounds with suitable vapor pressure, allowing for the separation of the target molecule from less volatile impurities. noctiluca.euossila.com This process is crucial for obtaining the ultra-pure grade chemicals required for demanding applications like OLEDs. noctiluca.eu

Optimizing reaction conditions, such as solvent choice, temperature, reaction time, and the stoichiometry of reactants, is also vital for maximizing yield and minimizing side product formation during the synthesis of the pyrimidine core and the subsequent coupling reactions. While specific high-yield synthetic routes for this compound were not detailed, general principles in organic synthesis, including the use of inert atmospheres (e.g., N2) and appropriate catalysts for coupling reactions, would be applied to enhance efficiency. msesupplies.com

Influence of Substituent Position and Isomerism on this compound Molecular Architecture

The molecular architecture of this compound is defined by its 2-methylpyrimidine core and the positioning of the four pyridine (B92270) pendants via phenyl linkers at the 4 and 6 positions. ossila.com The specific arrangement of the pyridyl groups (pyridin-3-yl) in the 3,5 positions of the phenyl rings is key to its properties. This compound is an isomer of compounds like B2PymPm and B4PymPm, which differ in the position of the pyridine nitrogen atoms or the attachment points of the substituents to the pyrimidine core. ossila.comossila.comchemicalbook.com

The 2-methyl group on the pyrimidine ring and the pyridine nitrogen atoms in the substituents contribute to the molecule's electronic distribution and potential for intermolecular interactions. The anisotropy of this compound is reported to induce ordered orientation of the molecules, which can enhance carrier mobility. msesupplies.com Furthermore, this compound is known to form hydrogen bonds, both intermolecular and intramolecular, involving the pyridine nitrogen atoms and potentially C-H groups. msesupplies.comossila.com These hydrogen bonds are believed to promote favorable film morphology and contribute to enhanced charge mobility in vacuum-deposited organic films. msesupplies.comossila.com

The isomeric differences, such as the change in pyridine nitrogen position as seen in B4PymPm (with pyridin-4-yl groups), can significantly influence physical properties and electron mobilities, highlighting the critical role of substituent position in tailoring molecular architecture and function. ossila.com

Design Principles for Tailoring this compound Molecular Structures for Specific Electronic Applications

The design of this compound's molecular structure is specifically tailored for its function in organic electronic devices. Its electron-deficient nature, primarily due to the presence of the nitrogen atoms in the pyrimidine and pyridine rings, makes it suitable for use as an electron-transporting material (ETL) and hole-blocking material (HBL). noctiluca.eumsesupplies.comossila.com

Key electronic properties relevant to its application include its HOMO and LUMO energy levels. This compound typically exhibits a deep ionization potential (high HOMO level, around 6.97-7.0 eV) and a relatively low electron affinity (low LUMO level, around 3.5-3.53 eV). noctiluca.euossila.com This electronic structure facilitates electron injection and transport while creating a barrier for holes, effectively blocking their movement and confining excitons within the emissive layer of an OLED. noctiluca.eu

The ability of this compound to form exciplexes with electron-donating materials, such as TCTA (4,4′,4″-tris(N-carbazolyl)triphenylamine), is another crucial design aspect. ossila.comspiedigitallibrary.orgresearchgate.net Exciplexes can be utilized as hosts in thermally activated delayed fluorescent (TADF) devices, enabling efficient energy transfer and contributing to highly efficient fluorescent OLEDs. ossila.com The molecular design, including the arrangement of the pyridine and phenyl units around the pyrimidine core, influences the electronic coupling and spatial separation of charges necessary for exciplex formation and efficient charge transport.

The thermal stability of this compound, indicated by its high melting point of 326 °C, is also a critical design consideration for vacuum deposition processes used in OLED fabrication and for device longevity. noctiluca.eu

Advanced Spectroscopic and Electrochemical Characterization of B3pympm

Elucidation of Electronic States and Transitions through Advanced Spectroscopy

Advanced spectroscopic techniques are crucial for understanding the electronic states and transitions within B3PyMPM, providing insights into its behavior in organic electronic devices. The absorption maximum for this compound is reported at 248 nm in DCM. ossila.comnoctiluca.eulumtec.com.tw Studies have also investigated its electronic energy levels, with reported HOMO levels ranging from 6.67 eV to 7.0 eV and LUMO levels from 2.62 eV to 3.53 eV, depending on the measurement method and source. ossila.comnoctiluca.eumsesupplies.com The triplet energy (ET1) of this compound has been noted to be around 2.68 eV to 3.08 eV. ossila.comnoctiluca.eursc.org

Time-Resolved Photoluminescence Spectroscopy for Exciton (B1674681) Dynamics in this compound Systems

Time-resolved photoluminescence (TRPL) spectroscopy is a powerful tool for investigating exciton dynamics, including their formation, migration, and decay pathways, in organic semiconductor materials like this compound. rsc.orgaps.org TRPL measurements on films containing this compound, often in blends with other materials like TCTA or CBP, have been conducted to understand exciplex emission and delayed fluorescence. rsc.orgd-nb.infosnu.ac.kraip.orgresearchgate.net

Studies utilizing TRPL have characterized the decay kinetics of exciplexes formed with this compound. For instance, transient PL measurements of a TCTA:this compound film at 300 K showed a prompt emission lifetime of 61 ns at 450 nm and 82 ns at 550 nm. aip.org The delayed emission observed in such systems, particularly in TCTA:this compound, has been attributed to reverse intersystem crossing (RISC) from triplet exciplex states to singlet exciplex states. snu.ac.kraip.org While triplet-triplet annihilation (TTA) can influence exciton dynamics, studies on TCTA-B3PYMPM systems suggest that RISC is the primary origin of delayed emission in OLEDs based on this exciplex. aip.org TRPL is also used to determine exciton lifetimes and can provide information about processes like exciton-exciton annihilation. aps.org

Spectroscopic Ellipsometry for Optical Properties and Thin Film Analysis

Spectroscopic ellipsometry (SE), including variable angle spectroscopic ellipsometry (VASE), is widely employed to characterize the optical properties and analyze the characteristics of thin films of organic compounds such as this compound. ut.eespiedigitallibrary.orgresearchgate.netspiedigitallibrary.orgnih.govd-nb.infooptica.org This technique involves measuring changes in the polarization state of light upon reflection or transmission through a sample, providing information about the material's complex refractive index (N = n + ik) and the film's thickness and roughness. spiedigitallibrary.orgspiedigitallibrary.org SE is considered an excellent method for the characterization of thin films, essential for the design and analysis of OLED devices. spiedigitallibrary.orgspiedigitallibrary.org

Determination of Refractive Index and Extinction Coefficient Dispersion in this compound Films

A key application of spectroscopic ellipsometry is the determination of the dispersion curves for the refractive index (n) and extinction coefficient (k) of this compound thin films as a function of photon energy. ut.eespiedigitallibrary.orgresearchgate.netspiedigitallibrary.orgoptica.org These optical constants are crucial for understanding how the material interacts with light and are necessary for optical modeling of multilayer organic electronic devices. SE studies have provided detailed information on the n and k dispersion for this compound films deposited on various substrates, including glass, quartz, and indium tin oxide (ITO). spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org The dispersion curves are often modeled using parameterizations like the Tauc-Lorentz oscillator model. spiedigitallibrary.orgspiedigitallibrary.org Minor variations in optical constants in the visible spectral range have been observed for this compound films deposited on different substrates. spiedigitallibrary.orgspiedigitallibrary.org Furthermore, SE analysis has indicated the presence of an optical gradient in this compound films on ITO substrates, where the refractive index increases from the bottom to the top of the film. spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org

Analysis of Electronic Band Gaps in this compound Thin Films

Spectroscopic ellipsometry data can be utilized to analyze the electronic band gaps (Eg) of this compound thin films. By applying appropriate models, such as the Tauc-Lorentz model, to the measured optical constants (specifically the extinction coefficient), the energy onset of electronic transitions can be determined. spiedigitallibrary.orgspiedigitallibrary.org For this compound films on glass, the absorption onset has been observed around 3.5 eV, with characteristic features in the extinction coefficient at higher energies. spiedigitallibrary.orgresearchgate.net This analysis provides valuable information about the energy required to excite electrons in the material, which is fundamental to its semiconducting behavior.

Electrochemical Probing of this compound Energy Levels and Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the energy levels and redox behavior of organic semiconductor materials like this compound. researchgate.netrsc.orgzhaw.chresearchgate.netacs.org These techniques provide information about the ease with which a molecule can gain or lose electrons, which directly relates to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Understanding these energy levels is critical for designing efficient organic electronic devices, as they govern charge injection and transport processes. rsc.orgresearchgate.net

Cyclic Voltammetry for Oxidation and Reduction Potentials of this compound

Cyclic voltammetry is a widely used electrochemical technique to determine the oxidation and reduction potentials of a compound. rsc.orgresearchgate.netacs.orgchinesechemsoc.org These potentials correspond to the energy levels of the HOMO and LUMO, respectively. CV experiments have been conducted on systems involving this compound to investigate its electrochemical properties and determine its energy levels. rsc.orgresearchgate.netacs.org While specific cyclic voltammograms or precise oxidation/reduction potential values directly for neat this compound versus a standard reference electrode (like ferrocenium/ferrocene) were not extensively detailed in the search results, the application of CV for this purpose in the context of this compound and related OLED materials is well-established. rsc.orgresearchgate.netacs.org The HOMO and LUMO energy levels reported for this compound in various studies are often derived from such electrochemical measurements. ossila.comnoctiluca.eumsesupplies.com

Data Tables

Based on the search results, here is a summary of some reported properties and characterization data for this compound:

PropertyValueMethod/ConditionSource
CAS Number925425-96-3 ossila.comnoctiluca.eu
Chemical FormulaC₃₇H₂₆N₆ ossila.comnoctiluca.eu
Molecular Weight554.64 g/mol ossila.comnoctiluca.eu
AppearanceWhite crystals/powder ossila.comnoctiluca.eu
Melting Point326 °CLit. ossila.comnoctiluca.eu
Absorption Maximum (λmax)248 nmIn DCM ossila.comnoctiluca.eu
HOMO Energy Level6.97 eV ossila.com ossila.com
HOMO Energy Level7.0 eV noctiluca.eu noctiluca.eu
HOMO Energy Level6.67 eV msesupplies.com msesupplies.com
LUMO Energy Level3.53 eV ossila.com ossila.com
LUMO Energy Level3.5 eV noctiluca.eu noctiluca.eu
LUMO Energy Level2.62 eV msesupplies.com msesupplies.com
Triplet Energy (ET1)3.08 eV ossila.com ossila.com
Triplet Energy (ET1)2.75 eV noctiluca.eu noctiluca.eu
Triplet Energy (ET1)2.68 eV rsc.org rsc.org
Electron Mobility10⁻⁵ cm²/Vsat 298 K noctiluca.eu
Ionization Potential6.97 eV noctiluca.eu
Absorption Onset (Thin Film)~3.5 eVSpectroscopic Ellipsometry spiedigitallibrary.orgresearchgate.net
Film Thickness (Glass)45.8 ± 0.1 nmSpectroscopic Ellipsometry spiedigitallibrary.orgspiedigitallibrary.org
Film Thickness (Quartz)48.70 ± 0.04 nmSpectroscopic Ellipsometry spiedigitallibrary.orgspiedigitallibrary.org
Film Thickness (ITO)50.8 ± 0.1 nmSpectroscopic Ellipsometry spiedigitallibrary.orgspiedigitallibrary.org
Prompt PL Lifetime (TCTA:this compound)61 ns (450 nm), 82 ns (550 nm)at 300 K aip.org

Displacement Current Measurements for Charge Injection and Accumulation in this compound-Based Devices

Displacement current measurements (DCMs) are a widely employed capacitance-voltage-type technique used to evaluate charge injection and accumulation characteristics in OLEDs nih.govaip.orgresearchgate.netd-nb.infouoa.gr. This method involves applying a triangular voltage waveform to a device and measuring the resulting current, which comprises both displacement and conduction currents nih.govresearchgate.net. The displacement current is directly proportional to the device capacitance and is sensitive to changes in charge density within the device nih.govaip.orgresearchgate.net.

In the context of this compound, DCMs have been utilized to investigate its role as an ETL. Studies comparing devices utilizing this compound as the ETL with those employing other materials, such as TPBi, have provided valuable insights into charge behavior nih.govresearchgate.net. DCM sweeps are used to determine the hole-injection voltage (Vinj), which is identified by the onset of a slope change in the current sweep, indicating an increase in device capacitance and the beginning of charge accumulation nih.govaip.orgresearchgate.net.

The use of this compound as an ETL has been explored in various device architectures, including those employing perovskite active layers scispace.com. In such devices, this compound facilitates electron injection and transport scispace.com. Studies on electron-only devices with a structure like ITO/B3PyMPM/perovskite/B3PyMPM/Al have been conducted to quantify electron injection scispace.com.

Furthermore, this compound is known to form exciplexes with certain host materials, such as CBP and TCTA frontiersin.orgd-nb.inforesearchgate.net. The formation of these exciplexes can influence energy transfer processes within the device, impacting electroluminescence properties and potentially leading to delayed fluorescence frontiersin.orgd-nb.inforesearchgate.net. Transient PL characteristics of films containing this compound and host materials show longer decay times with delayed components, suggesting energy transfer from the formed exciplexes d-nb.info.

Key Properties and Data:

PropertyValueNotesSource
Chemical FormulaC₃₇H₂₆N₆ noctiluca.eucymitquimica.comsigmaaldrich.com
Molecular Weight554.64 g/mol noctiluca.eucymitquimica.comsigmaaldrich.com
AppearanceWhite powder/crystals noctiluca.eu
Melting Point326 °CIndicates thermal stability noctiluca.eu
Absorption λmax (DCM)248 nm noctiluca.eu
HOMO Energy Level~7.0 eV / 6.97 eVDeep ionization potential noctiluca.eu
LUMO Energy Level~3.5 eV noctiluca.eu
Triplet Energy2.75 eV noctiluca.eu
Electron Mobility10⁻⁵ cm²/Vs at 298 KFavorable for electron transport noctiluca.eu
Eg (on glass)3.35 eV (first peak)From Spectroscopic Ellipsometry spiedigitallibrary.org
Eg (on quartz)3.50 eV (first peak)From Spectroscopic Ellipsometry spiedigitallibrary.org
Eg (on ITO)3.08 eV (first peak)From Spectroscopic Ellipsometry spiedigitallibrary.org
Spontaneous Orientation Polarization (SOP)Not discernibleFilms are nonpolar nih.govresearchgate.net

Theoretical and Computational Investigations of B3pympm

Quantum Chemical Approaches for B3PyMPM Electronic Structure

Quantum chemical methods are essential for predicting the fundamental electronic properties that govern the performance of materials in organic light-emitting diodes (OLEDs). uchicago.edu These approaches solve complex quantum mechanical equations to determine how electrons are distributed within a molecule and how the molecule interacts with light. aps.org

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It focuses on the electron density to calculate the total energy of a system, offering a balance between accuracy and computational cost. nih.gov Hybrid functionals, such as B3LYP, are frequently employed for organic molecules as they have been shown to provide accurate results for a vast number of compounds. researchgate.netnih.gov

For this compound, DFT calculations are utilized to optimize its molecular geometry and to determine the energies of its electronic ground state. Furthermore, by using time-dependent DFT (TD-DFT), it is possible to investigate the properties of its electronically excited states. nih.gov These calculations are crucial for understanding the absorption and emission characteristics of the molecule, which are fundamental to its function in optoelectronic devices. While foundational to understanding the material, specific calculated energy values for the ground and excited states of this compound are often integrated into broader studies on its application.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. ossila.comajchem-a.com The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron. ossila.com The energy difference between the HOMO and LUMO levels constitutes the electronic energy gap, a key factor in the material's color and electrical characteristics.

For this compound, the FMO energy levels confirm its electron-deficient nature, making it suitable as an electron-transporting layer (ETL) and hole-blocking layer (HBL) material in OLEDs. ossila.com The deep HOMO level indicates that a large amount of energy is required to remove an electron, thus impeding the flow of holes, while its LUMO level allows for the efficient acceptance and transport of electrons. ossila.com

Calculated Frontier Molecular Orbital Energies of this compound
OrbitalEnergy (eV)
HOMO-6.97
LUMO-3.53

Multiscale Modeling of this compound-Containing Systems

To bridge the gap between the properties of a single molecule and the performance of a bulk device, multiscale modeling techniques are employed. These methods combine high-accuracy quantum mechanical calculations for the most critical parts of a system with more efficient classical models for the surrounding environment.

This compound is known to form exciplexes, which are excited-state complexes formed between an electron donor and an electron acceptor, with hole-transport materials like 4,4′,4′′-Tris(carbazol-9-yl)triphenylamine (TCTA) and 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP). researchgate.netresearchgate.net The emission from these exciplexes is a key feature in thermally activated delayed fluorescence (TADF) OLEDs. ossila.comresearchgate.net

Computational simulations have been used to study the luminescence of exciplexes at the interface between this compound and CBP. researchgate.netphotonics.ru These studies employ a variety of methods to account for the influence of the surrounding molecular environment, including the polarizable continuum model (PCM), quantum mechanics/molecular mechanics (QM/MM), and the effective fragment potential (EFP) approach. researchgate.netphotonics.ru It was determined that the EFP method provides the most accurate description of the environment, as it effectively incorporates both structural effects and molecular polarizability. researchgate.netphotonics.ru These simulations help to analyze the effects of different molecular conformations and the polarizable environment on the spectroscopic properties of the exciplex. researchgate.netphotonics.ru Experimental photoluminescence spectra of blended films of TCTA and this compound show a distinct, red-shifted emission band compared to the emissions of the individual materials, confirming the formation of an exciplex. researchgate.net

The arrangement of molecules in a thin film significantly impacts charge transport and, consequently, device efficiency. Molecular dynamics (MD) simulations are a powerful tool for investigating the nanoscale morphology of amorphous organic films formed during processes like vapor deposition. nih.govrsc.org

For this compound, MD simulations can provide insight into how intermolecular forces govern the structure of the deposited film. The molecule is known to form both intermolecular and intramolecular hydrogen bonds, which are believed to promote a more ordered film morphology and thereby enhance charge mobility. ossila.com Studies have shown that the deposition process itself can influence molecular orientation. For instance, the deposition rate of this compound can affect whether the molecules tend to adopt a horizontal orientation, which is often beneficial for charge transport, or a more random arrangement. researchgate.net Understanding these relationships through simulation is crucial for optimizing the fabrication process of OLEDs to achieve higher performance. researchgate.net

Charge Carrier Transport and Blocking Mechanisms in B3pympm Films

Mechanisms Facilitating High Electron Mobility in B3PyMPM

This compound exhibits high electron mobility, a key property for its function as an efficient electron transport material noctiluca.euviolet-oled.com. This high mobility is attributed to several factors related to its molecular structure and solid-state packing. The electron-deficient nature of this compound, arising from its pyrimidine (B1678525) core and pyridine (B92270) pendants, facilitates electron transport ossila.comnoctiluca.eumsesupplies.com. Research indicates that the molecular structure, featuring a pyrimidine core with pyridine and phenyl groups, contributes to favorable properties for electron transport layers noctiluca.eu.

Experimental data on electron mobility in this compound films, often determined using techniques like the space charge limited current (SCLC) method in electron-only devices (EODs), demonstrate its capability for efficient electron transport rsc.orgtandfonline.com. For instance, an electron mobility of 7.79 x 10⁻⁶ cm²/Vs at an electric field of 800-900 V cm⁻¹ has been reported for a this compound film rsc.org.

SampleElectron Mobility (cm²/Vs)Electric Field (V cm⁻¹)½
This compound7.79 x 10⁻⁶800 – 900

Compared to other electron transport materials, this compound shows competitive electron transport capabilities. While some materials like Bphen might exhibit higher conductivity in certain regions, this compound demonstrates a clear transition to SCLC at relevant current densities, indicating efficient transport under operating conditions tandfonline.com.

Role of this compound as an Efficient Hole-Blocking Layer Material

In addition to its electron transport properties, this compound is highly effective as a hole-blocking layer (HBL) ossila.comnoctiluca.eunoctiluca.eu. The primary function of an HBL is to prevent holes from migrating into the electron-transporting or emissive layers, where they could recombine non-radiatively and reduce device efficiency noctiluca.eu. This compound's deep ionization potential (HOMO level) contributes to its effectiveness in blocking holes noctiluca.eu. Reported HOMO values for this compound are around 6.97 eV to 7.0 eV ossila.comnoctiluca.eu. This deep HOMO level creates a significant energy barrier for holes attempting to move from the emissive or hole-transport layers into the this compound layer, thereby confining electrons and holes within the emissive region and promoting efficient exciton (B1674681) formation and radiative recombination noctiluca.eu.

Studies using hole-only devices (HODs) can quantify the hole-blocking capability. While this compound is primarily an electron transporter and hole blocker, measurements in HODs might show very low hole mobility, indicating its effectiveness in impeding hole transport rsc.orgd-nb.info. For example, blended films containing this compound have shown significantly reduced hole mobility compared to the host material alone rsc.org.

Influence of Molecular Anisotropy and Ordered Orientation on Carrier Transport in this compound Films

The molecular arrangement and orientation within thin films significantly impact charge carrier transport in organic semiconductors yamagata-u.ac.jpnih.gov. This compound's molecular anisotropy influences its orientation when deposited as a thin film msesupplies.com. The ordered orientation of this compound molecules, induced by this anisotropy, contributes to enhanced carrier mobility msesupplies.com.

Research suggests that the position of nitrogen atoms in pyridine rings, as seen in isomers like B2PyMPM, this compound, and B4PyMPM, affects molecular orientation and the formation of interface dipoles diva-portal.org. While B4PyMPM shows a preferential face-on orientation, studies on this compound films prepared by spin-coating indicate a more random orientation diva-portal.org. However, controlling deposition rates can influence molecular orientation in charge transport layers like this compound, with faster rates potentially promoting preferentially vertical molecular orientation which can facilitate carrier mobility nih.gov. The anisotropy of this compound is believed to induce ordered molecular orientation, leading to enhanced carrier mobility msesupplies.com.

Contribution of Intermolecular Hydrogen Bonding and Molecular Stacking to this compound Charge Mobility

Intermolecular interactions, particularly hydrogen bonding and pi-pi stacking, play a vital role in the solid-state packing and charge transport properties of organic semiconductors msesupplies.comsciengine.com. This compound is known to form both intermolecular and intramolecular hydrogen bonds ossila.com. These hydrogen bonds are thought to promote favorable film morphology, which in turn enhances charge mobility ossila.com.

Molecular stacking induced by intermolecular hydrogen bonds contributes to high carrier mobility in this compound films msesupplies.com. This stacking can create well-defined pathways for charge carriers to hop between molecules, facilitating efficient transport sciengine.com. The interplay between molecular anisotropy, ordered orientation, hydrogen bonding, and molecular stacking collectively contributes to the observed charge transport characteristics of this compound, making it an effective material for electron transport and hole blocking in organic electronic devices ossila.commsesupplies.com.

Intermolecular InteractionInfluence on Charge Transport
Hydrogen BondingPromotes favorable film morphology, enhances mobility
Molecular StackingCreates pathways for charge hopping, enhances mobility

Exciton Dynamics and Energy Transfer in B3pympm Based Systems

Formation and Characterization of B3PyMPM Interface Exciplexes

Exciplexes are excited-state complexes formed between a donor and an acceptor molecule. In OLEDs, these often form at the interface between electron-donating and electron-accepting layers or within a blended emissive layer containing donor and acceptor molecules. This compound, acting as an electron-accepting material, readily forms exciplexes with various electron-donating host materials. d-nb.infotandfonline.comresearchgate.netresearchgate.netacs.orgsnu.ac.krresearchgate.netresearchgate.net

Mechanistic Understanding of Exciplex Formation with Donor Hosts (e.g., TCTA, CBP)

The formation of exciplexes involving this compound typically occurs when electron-donating molecules, such as 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA) or 4,4'-Bis(carbazol-9-yl)biphenyl (CBP), are in proximity to this compound. d-nb.infotandfonline.comresearchgate.netresearchgate.netsnu.ac.krresearchgate.netresearchgate.net TCTA and CBP are commonly used hole-transporting or host materials. researchgate.netfishersci.fifishersci.cafishersci.ca When voltage is applied or upon photoexcitation, charge carriers (holes from the donor and electrons from the acceptor) are brought together at the interface or within the blend, leading to the formation of an excited charge-transfer state, known as the exciplex. tandfonline.comresearchgate.netacs.orgmdpi.com

In the case of TCTA:this compound and CBP:this compound systems, the exciplex formation is evidenced by redshifted emission peaks compared to the photoluminescence of the individual components. d-nb.inforesearchgate.netresearchgate.net This redshift is characteristic of the lower energy of the charge-transfer state relative to the locally excited states of the constituent molecules. The efficiency of exciplex formation is influenced by the energy levels of the donor and acceptor materials and their spatial arrangement. researchgate.netacs.org

Photophysical Properties and Emission Characteristics of this compound Exciplexes

This compound-based exciplexes exhibit distinct photophysical properties that make them valuable in OLEDs. Their emission spectra are typically broad and redshifted, a hallmark of their charge-transfer nature. tandfonline.commdpi.comrsc.org For instance, the TCTA:this compound exciplex shows emission around 510 nm, while the CBP:this compound exciplex emits around 430 nm, both redshifted from the emission of the individual hosts. d-nb.inforesearchgate.net

A key characteristic of these exciplexes is their relatively small singlet-triplet energy splitting (ΔE_ST). tandfonline.comresearchgate.netsnu.ac.kracs.orgrsc.org This small splitting is crucial for facilitating Thermally Activated Delayed Fluorescence (TADF), a process that allows for the efficient harvesting of triplet excitons. tandfonline.comresearchgate.netsnu.ac.kracs.orgmdpi.com Transient photoluminescence measurements reveal both prompt and delayed fluorescence components, with the delayed emission being a signature of the TADF mechanism. d-nb.infotandfonline.comresearchgate.netacs.org The delayed emission can be particularly pronounced at lower temperatures. researchgate.netmdpi.com

The photoluminescence quantum yield (PLQY) of this compound-based exciplexes can vary depending on the donor material and film morphology. For example, PLQY values of 14% for CBP:this compound and 9% for TCTA:this compound films have been reported for doped systems. researchgate.net

Exciton (B1674681) Sensitization and Energy Transfer Processes

This compound exciplexes can function not only as emitters but also as efficient sensitizers or hosts, transferring their energy to emissive dopants. This energy transfer is a critical mechanism for achieving high efficiency in OLEDs, particularly in architectures utilizing phosphorescent, fluorescent, or TADF emitters. researchgate.netacs.orgresearchgate.netmdpi.comnih.gov

Efficient Förster Resonance Energy Transfer (FRET) from this compound Exciplexes to Emitters

Förster Resonance Energy Transfer (FRET) is a long-range energy transfer mechanism that occurs from a donor (in this case, the this compound exciplex) to an acceptor (the emitter) when there is a spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. researchgate.netacs.orgresearchgate.netmdpi.commdpi.comnih.gov this compound exciplexes, with their broad emission, can effectively transfer energy to various emitters. acs.orgmdpi.com

Studies have shown efficient FRET from CBP/B3PyMPM and TCTA/B3PyMPM exciplexes to commonly used emitters like the green phosphorescent dopant Ir(ppy)3 and the fluorescent dopant C545T. researchgate.netacs.orgmdpi.com The efficiency of FRET is influenced by the distance between the exciplex and the emitter; decreasing this distance, for instance, by increasing the doping concentration, enhances the energy transfer rate. researchgate.netacs.org This efficient energy transfer from the exciplex host to the dopant is a key factor in achieving high external quantum efficiencies (EQEs) in OLEDs utilizing this compound-based exciplexes as hosts. researchgate.netacs.orgspiedigitallibrary.org

Role of this compound Exciplexes in Thermally Activated Delayed Fluorescence (TADF) Mechanisms

The small ΔE_ST of this compound-based exciplexes facilitates the TADF mechanism. tandfonline.comresearchgate.netsnu.ac.kracs.orgmdpi.com TADF involves the up-conversion of non-emissive triplet excitons (T1) to emissive singlet excitons (S1) via Reverse Intersystem Crossing (RISC). tandfonline.comacs.orgmdpi.com This process allows for the harvesting of both singlet and triplet excitons, theoretically enabling an internal quantum efficiency (IQE) of nearly 100%. tandfonline.commdpi.commdpi.com

The transient photoluminescence decay profiles of this compound exciplexes show a delayed component, confirming the occurrence of TADF. d-nb.infotandfonline.comresearchgate.net The rate of RISC in these systems is influenced by factors such as temperature and the specific donor-acceptor combination. researchgate.netmdpi.com

Exciton Quenching Phenomena in this compound-Containing Devices

While this compound is beneficial for exciton management, exciton quenching phenomena can still occur in devices containing this material. Exciton quenching refers to non-radiative processes that reduce the number of excitons available for light emission, thereby lowering device efficiency.

One source of quenching can be the accumulation of charge carriers, such as holes, in the emissive layer or at interfaces. researchgate.netnih.govsciexplor.com This can lead to exciton-polaron quenching (EPQ). nih.gov Studies have shown that the intrinsic polarization of electron transport layers can induce hole accumulation and cause significant photoluminescence quenching even at biases below the device turn-on voltage. researchgate.netnih.gov

Interestingly, this compound has been identified as a nonpolar ETL material. researchgate.netnih.gov Using nonpolar ETLs like this compound can help minimize hole accumulation induced by polarization, thereby reducing exciton quenching at low biases and improving peak device efficiency. researchgate.netnih.gov This highlights the importance of material selection in mitigating quenching processes and optimizing device performance.

Other potential quenching mechanisms in organic layers include exciton-exciton annihilation (EEA), where two excitons interact non-radiatively, and quenching by impurities or defects within the material or device structure. mdpi.comnih.govrsc.org While the search results specifically mention the benefit of this compound's nonpolar nature in reducing polarization-induced quenching, minimizing other quenching pathways is also crucial for maximizing the efficiency and lifetime of this compound-based OLEDs.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound58556437
TCTA9962045
CBP11248716

Data Table: Photophysical Properties of this compound Exciplexes (Examples)

Exciplex SystemApproximate Emission Peak (nm)Singlet-Triplet Energy Splitting (ΔE_ST, meV)PLQY (%)
TCTA:this compound~510 d-nb.inforesearchgate.netSmall tandfonline.comresearchgate.netsnu.ac.kracs.orgrsc.org9 researchgate.net
CBP:this compound~430 d-nb.inforesearchgate.netSmall tandfonline.comresearchgate.netsnu.ac.kracs.orgrsc.org14 researchgate.net

Note: Specific ΔE_ST values may vary depending on the precise film morphology and measurement conditions.

Analysis of Sub-Turn-On Exciton Quenching

Exciton quenching below the device turn-on voltage is a phenomenon that can limit the efficiency of OLEDs. This quenching is often assumed to be negligible in the sub-turn-on regime due to low exciton and charge carrier densities. However, studies have shown that significant charge densities can accumulate even at biases below the built-in voltage due to spontaneous orientation polarization (SOP) nih.govaip.org. This charge accumulation can lead to exciton quenching.

Research comparing devices using different ETL materials, including the polar material tris-(1-phenyl-1H-benzimidazole) (TPBi) and the nonpolar material this compound, has provided insights into sub-turn-on quenching. In devices utilizing TPBi as the ETL, a significant quenching of photoluminescence (PL) was observed at biases below turn-on. This quenching was found to coincide with the hole-injection voltage, strongly suggesting that hole accumulation induced by the SOP of the ETL is responsible for the exciton quenching before turn-on nih.govresearchgate.net.

The internal quantum efficiency (IQE) in this compound devices has been reported to reach near unity (~92%) at turn-on, which is almost identical to the intrinsic PL efficiency of the emitter used in the study (Ir(ppy)3) researchgate.net. This suggests that sub-turn-on exciton quenching is significantly suppressed in this compound-based devices compared to those using polar ETLs nih.govresearchgate.net.

Impact of Dipole Orientation and Surface Potential on Exciton Loss

The orientation of molecular dipoles and the resulting surface potential in organic thin films play a crucial role in charge accumulation and exciton loss mechanisms in OLEDs nih.govd-nb.info. Spontaneous orientation polarization (SOP), the spontaneous ordering of permanent molecular dipole moments, can create a significant electric field within the film and lead to the accumulation of polarization charges at heterointerfaces nih.govd-nb.info. This charge accumulation, particularly of holes in the emissive layer when a polar ETL is used, can enhance exciton-polaron quenching (EPQ), a significant exciton loss pathway aps.org.

As discussed in the previous section, this compound exhibits only a weak surface potential despite having a relatively large permanent dipole moment nih.govd-nb.infouoa.gr. This is due to intermolecular interactions that favor an antiparallel alignment of dipoles, minimizing the net polarization nih.govd-nb.info. This lack of significant SOP in this compound films is directly linked to the reduced hole accumulation at the emissive layer/ETL interface nih.govresearchgate.netaps.org. Consequently, this compound-based devices show significantly less exciton quenching before turn-on compared to devices using polar ETLs like TPBi nih.govresearchgate.net.

Studies have demonstrated that the onset of PL roll-off in OLEDs coincides with the hole injection voltage, which is influenced by the ETL's surface potential nih.govresearchgate.net. In devices with a polar ETL like TPBi, increasing the ETL thickness shifts the hole injection voltage and the onset of PL roll-off to lower voltages, consistent with the effect of SOP-induced charge accumulation nih.govresearchgate.net. However, with a nonpolar ETL like this compound, no such shift in hole injection voltage or PL quenching onset is observed with varying thickness nih.govresearchgate.net. This further confirms that this compound's negligible SOP minimizes the impact of surface potential on charge accumulation and sub-turn-on exciton quenching nih.govresearchgate.net.

The molecular orientation within the film can also directly influence charge transport and energy transfer processes. While this compound itself shows weak SOP due to antiparallel dipole alignment, the orientation of molecules in mixed films, such as those with a host material like TCTA, can affect the orientation of emitting dipoles and, consequently, the light outcoupling efficiency optica.org. Studies on TCTA:this compound mixed layers have shown negative birefringence, indicating a horizontal orientation of molecules in the film optica.org. This preferred orientation can be beneficial for device efficiency by enhancing the outcoupling of light from emitters with horizontally oriented transition dipole moments optica.orgresearchgate.net.

Applications of B3pympm in High Performance Organic Light Emitting Diodes Oleds

B3PyMPM as an Electron Transport Layer (ETL) in OLED Device Architectures

As an ETL, this compound facilitates the movement of electrons from the cathode towards the emissive layer while simultaneously restricting the backflow of holes, thereby enhancing electron injection and transport efficiency noctiluca.eu. Its molecular structure, featuring a pyrimidine (B1678525) core with pyridine (B92270) pendants, promotes favorable film morphology and enhances charge mobility through intermolecular and intramolecular hydrogen bonding ossila.commsesupplies.com. Compared to some other ETL materials like TPBi, this compound has been noted for its nonpolar nature, which can influence device performance and stability nih.gov.

The thickness of the ETL is a critical parameter that significantly impacts the performance of OLED devices. Studies have investigated the effect of this compound ETL thickness on device characteristics. For instance, in certain OLED structures, varying the this compound ETL thickness has shown an influence on the device's external quantum efficiency (EQE) and the distribution of the electric field within the device, affecting charge injection and recombination processes optica.orgaip.org. While increasing the thickness of a polar ETL like TPBi can shift the hole-injection voltage, this compound films show no discernible shift in hole injection voltage with varying thickness, confirming their nonpolar nature nih.gov. This nonpolar characteristic of this compound is advantageous as it avoids issues related to spontaneous orientational polarization (SOP) that can lead to exciton (B1674681) quenching and reduced efficiency, particularly at low biases nih.govaps.org.

This compound has been compared to conventional ETL materials such as TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene). While TPBi is also used as an ETL, studies have highlighted differences in their properties and performance in OLEDs. For example, in electron-only devices, Bphen showed higher conductivity than this compound, which in turn showed higher conductivity than TPBi tandfonline.com. However, when used in inverted OLEDs, devices utilizing a this compound homo-junction ETL showed different performance characteristics compared to devices with TPBi or Bphen homo-junctions or hetero-junctions involving this compound and Bphen or TPBi tandfonline.com. Research indicates that the nonpolar nature of this compound, in contrast to the polar nature of TPBi, contributes to reduced exciton-polaron annihilation and improved efficiency and lifetime in OLEDs nih.govaps.org. For instance, in one study, devices with a this compound ETL achieved a higher internal quantum efficiency (IQE) of nearly 92%, close to the intrinsic photoluminescence efficiency of the emitter, whereas devices with a TPBi ETL reached only 70% IQE nih.gov.

This compound as a Hole Blocking Layer (HBL) in Advanced OLEDs

In addition to its role as an ETL, this compound is also utilized as a hole blocking layer (HBL) noctiluca.euossila.comnoctiluca.eu. The HBL is strategically placed to prevent holes from migrating into the electron-dominant regions of the device, thus ensuring that electrons and holes recombine efficiently within the emissive layer noctiluca.eu. This compound's deep ionization potential (HOMO level) contributes to its effectiveness in blocking holes noctiluca.euossila.com. Its use as an HBL, alongside its ETL capabilities, underscores its versatility in managing charge carriers and optimizing the recombination zone for enhanced electroluminescence noctiluca.eunoctiluca.eu.

This compound as an Exciplex-Forming Co-host Material in OLEDs

This compound is widely recognized and utilized as an exciplex-forming co-host material in high-efficiency OLEDs noctiluca.euossila.comnih.govtandfonline.comnih.govresearchgate.netmdpi.comspiedigitallibrary.orgresearchgate.nettandfonline.comresearchgate.netossila.commdpi.com. An exciplex is an excited-state complex formed between an electron donor and an electron acceptor molecule researchgate.netresearchgate.nettandfonline.comresearchgate.netossila.com. When this compound, an electron acceptor, is blended with a suitable electron donor material (such as mCP or TCTA), it can form an exciplex that acts as a host for the emissive dopant nih.govresearchgate.netmdpi.comspiedigitallibrary.orgtandfonline.comresearchgate.netmdpi.com. This exciplex host system can efficiently transfer energy to the emitter, facilitating high-efficiency light emission researchgate.netresearchgate.netmdpi.com.

This compound-based exciplex hosts have been successfully employed to enhance the efficiency of phosphorescent OLEDs (PHOLEDs) noctiluca.euossila.comnoctiluca.euaip.orgnih.govresearchgate.netmdpi.com. In these systems, the exciplex formed by this compound and a donor material can efficiently transfer both singlet and triplet energy to the phosphorescent emitter nih.govresearchgate.net. This energy transfer mechanism allows for nearly 100% internal quantum efficiency by effectively harvesting both singlet and triplet excitons nih.govresearchgate.net. For example, a blue PHOLED utilizing an exciplex co-host composed of mCP (donor) and this compound (acceptor) with FIrpic as the emitter achieved a maximum external quantum efficiency (EQE) of 29.5%, which was in close agreement with the theoretical prediction nih.govmdpi.com. Another study using a this compound/CBP exciplex system as a host for a green phosphorescent emitter (Ir(ppy)₂(acac)) demonstrated efficient energy transfer and achieved a maximum EQE of 20.1% mdpi.com. The use of this compound in exciplex hosts has also contributed to achieving low turn-on voltages and reduced efficiency roll-off in PHOLEDs researchgate.netrsc.org.

Integration of this compound Exciplexes in White Organic Light-Emitting Diodes (WOLEDs)

This compound is known to form exciplexes when blended with appropriate charge-transporting materials, typically hole-transporting materials (HTMs) such as 1,3-Bis(carbazol-9-yl)benzene (mCP) or 4,4′,4′′-tris(N-carbazolyl)-triphenylamine (TCTA). lumtec.com.twamericanelements.comnih.govnih.govnih.govnih.govfishersci.ca These exciplexes, formed at the interface or within a blended layer of donor (HTM) and acceptor (this compound) materials, exhibit distinct photophysical properties compared to the individual molecules. nih.gov The broad emission characteristics of exciplexes make them particularly suitable for achieving white emission in WOLEDs, contributing to good color quality. nih.govfishersci.cawatson-int.com

Research has demonstrated the successful integration of this compound-based exciplexes in various WOLED architectures. These exciplexes can function as the primary emissive layer or as a host for other emitters, such as phosphorescent dyes. lumtec.com.twamericanelements.comnih.govfishersci.ca For instance, an exciplex formed by mCP and this compound has been effectively utilized as a host material in hybrid WOLEDs incorporating a blue phosphorescent emitter like FIrpic and an orange emissive layer. lumtec.com.twsigmaaldrich.com The high triplet energy of the mCP:this compound exciplex, reported to be 2.97 eV, is advantageous as it can effectively confine the energy from blue phosphorescent emitters, which typically have high triplet energies (e.g., 2.62 eV for FIrpic), thereby facilitating efficient energy transfer and preventing energy loss. lumtec.com.twsigmaaldrich.com

Studies have reported impressive performance metrics for WOLEDs employing this compound exciplexes. For example, a WOLED utilizing an mCP:this compound exciplex host with FIrpic and an ultrathin orange phosphorescent emitter (PO-01) achieved maximum forward-viewing efficiencies of 20.0% (external quantum efficiency, EQE) and 75.3 lm W⁻¹, along with a low turn-on voltage of 2.4 V. lumtec.com.twamericanelements.comsigmaaldrich.com Another high-efficiency warm WOLED employing an interface exciplex formed by mCP and this compound as the electron-acceptor demonstrated a maximum power efficiency (PE) of 79.2 lm/W and a maximum EQE of 22.3%. nih.gov These findings highlight the potential of this compound exciplexes for developing high-efficiency WOLEDs with tailored emission characteristics.

This compound in Perovskite Light-Emitting Diodes (PeLEDs)

This compound is widely employed as an electron transport layer (ETL) in PeLEDs. americanelements.comcenmed.comitb.ac.idnih.govitb.ac.idlabsolu.ca In this role, this compound facilitates the efficient injection and transport of electrons from the cathode to the perovskite emissive layer. Its electronic properties, including a relatively deep lowest unoccupied molecular orbital (LUMO) level and high electron conductivity, contribute to lowering the energy barrier for electron injection, which is crucial for achieving low operating voltages and high device efficiency. itb.ac.id

This compound is commonly integrated into various PeLED device architectures. A typical structure involves an indium tin oxide (ITO) anode, a hole transport layer (HTL) such as PEDOT:PSS, the perovskite emissive layer, the this compound ETL, an electron injection layer (often LiF), and an aluminum (Al) cathode. americanelements.comcenmed.comitb.ac.idnih.gov The effectiveness of this compound as an ETL in these devices has been demonstrated in numerous studies focusing on different perovskite compositions and device optimizations.

Surface Passivation Strategies Using this compound Derivatives in PeLEDs

While this compound itself functions primarily as an ETL, research has explored the use of its derivatives for surface passivation strategies in PeLEDs. Surface defects in perovskite films, such as lead vacancies (Pb²⁺), can act as non-radiative recombination centers, significantly reducing device efficiency and stability. lumtec.com.twfishersci.cachemigo.netsigmaaldrich.comnih.govwikipedia.org Passivation strategies aim to reduce the density of these defects.

Studies have shown that derivatives of this compound with modified chemical structures can exhibit enhanced passivation capabilities. For instance, B3PyPPM, a derivative featuring a stronger nucleophilic core-group compared to the 2-methylpyrimidine (B1581581) core of this compound, has been investigated for its ability to interact with and passivate perovskite surface defects. lumtec.com.twfishersci.cachemigo.net The stronger nucleophilic nature of B3PyPPM allows it to interact more tightly with undercoordinated Pb²⁺ ions on the perovskite surface. lumtec.com.twchemigo.net This interaction effectively coordinates the Pb²⁺ vacancies and passivates the surface defects. lumtec.com.twfishersci.cachemigo.net

The improved passivation afforded by B3PyPPM derivatives leads to a significant reduction in trap-assisted non-radiative recombination within the PeLEDs. lumtec.com.twfishersci.ca This highlights a promising avenue for further enhancing PeLED performance and stability through molecular design of ETL materials based on the this compound structure.

Mitigating External Quantum Efficiency (EQE) Roll-off in PeLEDs via this compound

External quantum efficiency (EQE) roll-off, the decrease in EQE at high current densities or luminance levels, is a major challenge in PeLEDs, limiting their performance at high brightness required for practical applications. labsolu.calumtec.com.twfishersci.canih.govnih.gov EQE roll-off is often attributed to factors such as Auger recombination, Joule heating, and charge imbalance within the emissive layer. labsolu.ca

As an ETL, this compound plays a role in charge injection and transport, which directly influences charge balance in the perovskite layer. Efficient electron transport by this compound helps in achieving balanced charge injection when paired with an effective hole transport layer. cenmed.comitb.ac.iditb.ac.id However, at high current densities, charge accumulation can occur at the interfaces, leading to increased non-radiative recombination and EQE roll-off.

Comparative studies involving this compound and its derivatives, such as B3PyPPM, have provided insights into mitigating EQE roll-off. Devices employing B3PyPPM as the ETL have demonstrated superior suppression of EQE roll-off compared to those using this compound. lumtec.com.twfishersci.ca This improved performance is attributed to the enhanced surface passivation and better charge balance achieved by B3PyPPM, which reduces trap-assisted non-radiative recombination and minimizes carrier accumulation at the perovskite interface, particularly at high current densities. lumtec.com.twfishersci.ca

Device Performance Optimization and Stability Enhancements with B3pympm

Strategies for Managing Molecular Orientation in B3PyMPM Thin Films for Device Efficiency

The molecular orientation within thin films of organic semiconductors significantly impacts the performance of OLEDs, influencing charge transport and light outcoupling efficiency researchgate.netd-nb.info. For molecules with a permanent dipole moment, spontaneous orientation polarization (SOP) can occur during vacuum deposition, leading to internal electric fields and affecting charge injection and accumulation d-nb.infodigitellinc.com.

Research has explored controlling the molecular orientation of materials like this compound in charge carrier transport layers by adjusting the deposition rate researchgate.net. Studies using angle-dependent photoluminescence (PL) spectra and variable angle spectroscopic ellipsometry (VASE) have indicated that a faster deposition rate can promote a preferentially vertical molecular orientation in this compound films researchgate.net. This control over molecular orientation can facilitate electron mobility, which is crucial for optimizing OLED performance researchgate.net.

Understanding Degradation Mechanisms and Enhancing Operational Stability of this compound OLEDs

Operational stability and long lifetime are major challenges for OLED technology sciexplor.commdpi.commdpi.com. Degradation in OLEDs can be caused by various factors, including exciton-polaron quenching (EPQ), exciton-exciton annihilation (EEA), charge leakage, and chemical degradation of organic materials d-nb.infonih.govsciexplor.com. This compound contributes to enhancing the operational stability of OLEDs through its properties as an efficient charge transport and blocking material and its thermal stability noctiluca.eunoctiluca.eu.

Factors Influencing Long-Term Performance of this compound Devices

Several factors influence the long-term performance of OLEDs utilizing this compound. The intrinsic stability of this compound itself is important; its high melting point of 326 °C indicates good thermal stability, which is beneficial for device longevity noctiluca.eu.

Charge balance within the emissive layer is a critical factor for long-term stability. Unbalanced charge transport can lead to the accumulation of excess charge carriers in certain regions, increasing the likelihood of quenching processes and material degradation nih.govsciexplor.com. This compound's ability to function as both an ETL and HBL helps to confine charges and excitons, promoting a more balanced recombination zone and reducing charge leakage into adjacent layers, which can cause their degradation noctiluca.eusciexplor.com.

The formation of spontaneous orientation polarization in charge transport layers can also impact stability. SOP-induced charge accumulation can lead to exciton (B1674681) quenching at low biases and has been correlated with device degradation d-nb.infonih.gov. The low SOP in this compound films is advantageous in mitigating these degradation pathways nih.gov.

Chemical degradation of the organic materials over time also contributes to reduced performance. This can involve the formation of defects that act as charge traps and non-radiative recombination centers sciexplor.com. While the specific degradation pathways of this compound itself require detailed study, its robust molecular structure suggests a degree of inherent stability.

Approaches for Improving Device Lifetime and Durability

Improving the lifetime and durability of this compound-based OLEDs involves several strategies, primarily focused on material selection, device architecture, and optimizing charge and exciton management.

The use of this compound as an efficient ETL and HBL is a fundamental approach to enhance stability. By effectively blocking holes and transporting electrons, this compound helps to confine excitons within the emissive layer, reducing the chance of degradation reactions occurring in the transport layers noctiluca.eusciexplor.com.

Optimizing the device architecture, such as incorporating appropriate charge blocking layers and carefully selecting adjacent materials, further enhances the benefits of using this compound. For instance, inserting an electron blocking layer with a high triplet energy level between the emissive layer and the hole transport layer, in conjunction with this compound as the ETL, can effectively confine both charge carriers and triplet excitons, leading to improved stability sciexplor.com.

Utilizing this compound in exciplex-forming host systems is another strategy that has shown promise for improving device stability ossila.comnoctiluca.euossila.comresearchgate.nettandfonline.com. Exciplex hosts can facilitate efficient energy transfer and potentially reduce the concentration of damaging species within the emissive layer ossila.com. Studies have reported improved lifetimes in devices employing exciplex systems involving this compound researchgate.nettandfonline.com. For example, OLEDs based on a blend of TCTA and this compound as an exciplex-emitting layer have demonstrated significantly longer lifetimes compared to conventional OLEDs researchgate.net.

Controlling the molecular orientation of this compound during deposition can also contribute to improved performance and potentially stability by optimizing charge transport pathways researchgate.net.

While specific quantitative data on the lifetime enhancement directly attributable solely to this compound in isolation is complex to isolate due to the multi-layered nature of OLEDs, its established roles in efficient charge transport, hole blocking, low SOP, and thermal stability are all factors contributing to improved operational stability and device longevity in high-performance OLEDs noctiluca.euossila.comnoctiluca.euresearchgate.netd-nb.infonih.gov.

Here is a table summarizing some reported device performance data where this compound was used:

Device Architecture ExampleEML Composition (Example)This compound RoleEQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Lifetime (Hours) (Initial Luminance)Reference
ITO/NPB/TCTA/EML/EBL/AlQ3/Liq/Al13PXZB:this compound (Exciplex)EML (Host)24.5N/AN/A1.5-fold increase (vs control) researchgate.net
ITO/MoO3/TAPC/CBP:TTM-3NCz or CBP:TTM3PCz/B3PYMPM/PO-T2T/LiF/AlTTM-3NCz or TTM3PCzETL27N/AN/AN/A cenmed.com
ITO/AQ1250/TCTA/CBP:Ir(ppy)3/ETL (TPBi or this compound)/LiF/AlIr(ppy)3ETL>15% enhancement (vs TPBi)N/AN/AN/A nih.gov
ITO/TAPC/TCTA:this compound (Exciplex)/Ir(ppy)2(acac) dopedIr(ppy)2(acac)EML (Host)29.1N/A124N/A tandfonline.comspiedigitallibrary.org
ITO/NPB/TCTA/EML/B3PyMPM/AlQ3/Liq/Al13PXZB:this compound (Exciplex)EBLN/AN/AN/AImproved lifetime researchgate.net

Note: N/A indicates data not explicitly available in the provided snippets for that specific entry.

Future Research Directions and Advanced Applications of B3pympm

Exploration of Novel B3PyMPM Derivatives for Next-Generation Optoelectronics

Future research involving this compound is heavily focused on the exploration and development of novel derivatives to enhance performance and expand the application range in next-generation optoelectronics. Modifications to the molecular structure, such as altering the nitrogen position on the peripheral pyridine (B92270) rings, have already demonstrated a significant impact on optoelectronic properties, including ionization potential, electron affinity, and electron mobility spiedigitallibrary.org. For instance, a substantial increase in electron mobility has been observed based on the nitrogen position spiedigitallibrary.org. This suggests that systematic structural modifications can lead to fine-tuning of electronic and optical characteristics, paving the way for materials with tailored properties for specific optoelectronic applications spiedigitallibrary.org. The development of new pyrimidine-based derivatives is considered beneficial for high-performance organic light-emitting diodes (OLEDs), including those based on exciplex systems spiedigitallibrary.org. Compared to triazine derivatives, pyrimidine (B1678525) derivatives like this compound offer ease of molecular structure modification to tune optoelectronic properties spiedigitallibrary.org. Research into new derivatives aims to improve key parameters such as efficiency, operational stability, and color purity in various optoelectronic devices rsc.orgspiedigitallibrary.org.

Potential Applications of this compound in Beyond OLED and PeLED Technologies (e.g., Organic Solar Cells, Field-Effect Transistors)

While this compound is widely recognized for its role in OLEDs and perovskite light-emitting diodes (PeLEDs), its potential extends to other organic electronic technologies, including organic solar cells (OSCs) and field-effect transistors (FETs) msesupplies.comossila.com.

In the realm of organic solar cells, this compound has shown promise as an electron-transporting or hole-blocking layer material msesupplies.comossila.com. Notably, an isomer of this compound has been utilized as a sub-nanometer dipole interface layer in hybrid perovskite-organic solar cells pv-magazine.com. This interfacial layer successfully alleviated the energy barrier between the perovskite and the bulk heterojunction (BHJ), suppressing charge accumulation and improving current density pv-magazine.comnih.gov. This application contributed to achieving a record power conversion efficiency of 24% in lead-based hybrid perovskite-organic solar cells pv-magazine.com. This highlights the potential of this compound-based materials in enhancing charge transport and mitigating energy losses at interfaces within OSCs.

For field-effect transistors, the electron-transporting properties and the ability of this compound to form ordered molecular orientations through intermolecular interactions like hydrogen bonds are advantageous msesupplies.comossila.com. These properties can lead to enhanced carrier mobility in organic films, a critical factor for FET performance msesupplies.com. Although the provided information primarily focuses on its use in OLEDs and OSCs, the fundamental charge transport characteristics and film formation properties of this compound suggest its potential utility as a semiconductor or charge transport layer in organic field-effect transistors researchgate.netscispace.comrsc.org. Further research is needed to fully explore and optimize this compound and its derivatives for OFET applications.

Sustainable Synthesis and Processing Methods for this compound and Analogues

The development of sustainable synthesis and processing methods is a crucial future direction for this compound and its analogues. While specific details on the sustainable synthesis of this compound are not extensively detailed in the provided search results, the broader context of organic electronics research emphasizes the importance of greener approaches sigmaaldrich.com. This compound is noted as a "Greener Alternative Product" in the context of electron transport materials, aligning with the principle of "Design for Energy Efficiency" sigmaaldrich.comsigmaaldrich.com. This suggests ongoing efforts or recognition of its potential within sustainable chemistry frameworks.

Traditional methods for synthesizing organic semiconductors can involve multiple steps, harsh reagents, and significant energy consumption. Future research should focus on developing more efficient, atom-economical, and environmentally benign synthetic routes for this compound and its derivatives. This could involve exploring catalytic reactions, continuous flow synthesis, or utilizing renewable feedstocks where possible.

Regarding processing methods, techniques that reduce solvent usage, energy consumption, and waste generation are desirable. Solution-processed techniques, as opposed to vacuum-based thermal evaporation, are often considered more sustainable for large-area fabrication researchgate.netacs.org. Research into optimizing solution processing methods for this compound and its analogues, while maintaining or improving device performance, is an important area for future work researchgate.net. The ability of this compound to form stable amorphous films is beneficial for solution processing mdpi.com.

Advanced Characterization and Modeling Techniques for Deeper Mechanistic Understanding of this compound

A deeper mechanistic understanding of this compound's behavior in optoelectronic devices requires the application of advanced characterization and modeling techniques. Spectroscopic ellipsometry (SE), for instance, is a valuable method for characterizing the optical properties and thickness of thin films of organic compounds like this compound, which is essential for OLED device design and analysis spiedigitallibrary.org. SE can provide detailed information on film thickness, roughness, energy gaps, refractive index, and extinction coefficient dispersion curves spiedigitallibrary.org.

Other advanced characterization techniques that can provide deeper insights include photoinduced electron paramagnetic resonance (EPR) and time-resolved photoluminescence (TRPL) researchgate.net. These techniques can be used to study excited states, charge separation, and recombination dynamics within devices incorporating this compound, particularly in exciplex systems researchgate.netresearchgate.net. Techniques like atomic force microscopy (AFM) can be used to study the surface morphology of this compound films, which is relevant to understanding molecular orientation and charge transport researchgate.net.

Alongside experimental characterization, computational modeling techniques such as Density Functional Theory (DFT) are crucial for understanding the electronic structure, energy levels (HOMO/LUMO), and optoelectronic properties of this compound and its derivatives rsc.orgchinesechemsoc.org. DFT calculations can help predict the impact of structural modifications on properties and guide the design of novel materials rsc.org. Modeling can also be used to understand charge transport mechanisms, exciton (B1674681) dynamics, and the influence of molecular orientation and intermolecular interactions on device performance msesupplies.comresearchgate.netnih.gov. Combining experimental characterization with theoretical modeling provides a powerful approach for gaining a comprehensive understanding of this compound's fundamental properties and its performance in various optoelectronic applications.

Q & A

Basic Research Questions

Q. What is the functional role of B3PyMPM in tandem organic light-emitting diodes (OLEDs), and how does its electronic structure influence charge transport properties?

  • Methodological Answer : this compound acts as a host material doped with cesium (Cs) in tandem OLEDs, facilitating electron injection and transport across interconnecting layers. Its wide bandgap and high electron mobility enable efficient charge balance, critical for reducing exciton quenching. Researchers should characterize its electronic properties using ultraviolet photoelectron spectroscopy (UPS) and cyclic voltammetry to correlate energy levels with device performance metrics like external quantum efficiency (EQE) .

Q. What spectroscopic techniques are essential for validating this compound’s structural integrity in emissive layers?

  • Methodological Answer : Electroluminescence (EL) spectroscopy at varying viewing angles (e.g., 0°–60°) and atomic force microscopy (AFM) are critical for assessing this compound’s homogeneity and phase separation in thin films. Current density-voltage (J-V) curves and angular-dependent EL spectral shifts further reveal interfacial defects or aggregation, which can be mitigated by optimizing thermal evaporation parameters .

Q. How should researchers design controlled experiments to evaluate this compound’s stability under prolonged operational stress?

  • Methodological Answer : Implement accelerated aging tests by driving devices at high current densities (e.g., 100 mA/cm²) while monitoring luminance decay and voltage drift over time. Compare degradation rates with control devices lacking this compound layers. Use Arrhenius modeling to extrapolate operational lifetimes under standard conditions .

Advanced Research Questions

Q. How can doping concentration gradients of Cs in this compound layers be optimized to balance electron injection and exciton confinement?

  • Methodological Answer : Systematically vary Cs doping ratios (e.g., 1:1 to 1:4 molar ratios) and analyze via X-ray diffraction (XRD) for crystallinity changes. Pair with transient electroluminescence (TEL) measurements to quantify carrier recombination dynamics. Statistical tools like analysis of variance (ANOVA) can identify optimal doping levels that maximize EQE while minimizing efficiency roll-off .

Q. What computational frameworks are recommended to model charge transport in this compound-based devices with heterogeneous layer interfaces?

  • Methodological Answer : Combine density functional theory (DFT) for molecular orbital calculations with kinetic Monte Carlo (kMC) simulations to predict charge mobility across this compound:Cs interfaces. Validate models against experimental J-V curves and impedance spectroscopy data to refine parameters like trap density and hopping rates .

Q. How can researchers resolve contradictions in reported efficiency metrics for this compound devices with similar architectures?

  • Methodological Answer : Conduct sensitivity analyses on variables such as substrate cleaning protocols, deposition rates, and environmental humidity during fabrication. Use factorial experimental designs to isolate confounding factors. Cross-validate results with independent labs using standardized testing protocols (e.g., International Electrotechnical Commission guidelines) .

Q. What statistical approaches are suitable for analyzing spectral shifts in this compound-based OLEDs with varying device configurations?

  • Methodological Answer : Apply principal component analysis (PCA) to EL spectra datasets to identify dominant wavelength shifts correlated with layer thickness or doping. Pair with finite-difference time-domain (FDTD) simulations to model optical outcoupling effects. Use Bayesian inference to quantify uncertainty in spectral peak assignments .

Methodological Frameworks for this compound Studies

  • Experimental Design : Align research questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical relevance . For multi-stack OLED studies, adopt a PICO framework: P opulation (device architecture), I ntervention (this compound:Cs doping), C omparison (alternative host materials), O utcome (EQE, lifetime) .
  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by archiving raw EL spectra, J-V curves, and fabrication logs in repositories like Zenodo with standardized metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.